molecular formula C19H23BrN4O3 B15010895 7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B15010895
M. Wt: 435.3 g/mol
InChI Key: RCTGQNOBUGGHNN-UHFFFAOYSA-N
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Description

7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features an adamantane moiety, a bromine atom, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the oxoethyl and bromine functionalities. The purine derivative is then synthesized separately and coupled with the adamantane moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions or as a probe for studying cellular processes.

    Industry: It can be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain enzymes or receptors. The bromine atom and purine derivative may also play roles in modulating the compound’s activity by interacting with specific amino acid residues or nucleotides.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dehydroadamantane: A compound with a similar adamantane core but different functional groups.

    2-(Adamantan-1-yl)-2-oxoethyl benzoates: Compounds with similar structural features but different substituents.

    N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with distinct functional groups.

Uniqueness

7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of an adamantane moiety, a bromine atom, and a purine derivative. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H23BrN4O3

Molecular Weight

435.3 g/mol

IUPAC Name

7-[2-(1-adamantyl)-2-oxoethyl]-8-bromo-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H23BrN4O3/c1-22-15-14(16(26)23(2)18(22)27)24(17(20)21-15)9-13(25)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-12H,3-9H2,1-2H3

InChI Key

RCTGQNOBUGGHNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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